molecular formula C18H25ClN2O4S B298629 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Numéro de catalogue B298629
Poids moléculaire: 400.9 g/mol
Clé InChI: XJKZAKFTINWYJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for B-cell development and function. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide exerts its anti-cancer effects by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell development and function, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide disrupts B-cell receptor signaling and downstream pathways, leading to decreased proliferation and survival of B-cell lymphoma cells.
Biochemical and Physiological Effects:
4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is metabolized primarily by the liver, and its metabolites are excreted in the urine and feces. 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been shown to enhance the efficacy of other anti-cancer agents in preclinical models, making it a potentially valuable combination therapy. However, 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has some limitations as a research tool, including its cost and availability, as well as the need for specialized equipment and expertise to perform the necessary assays.

Orientations Futures

There are several potential future directions for research on 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One area of interest is the development of combination therapies that include 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide and other anti-cancer agents, such as immune checkpoint inhibitors or chemotherapy drugs. Another area of interest is the investigation of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in other B-cell malignancies, such as mantle cell lymphoma or Waldenstrom macroglobulinemia. Additionally, further studies are needed to elucidate the mechanism of action of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide and to identify potential biomarkers of response to therapy.

Méthodes De Synthèse

The synthesis of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide involves several chemical reactions, including the condensation of 4-chlorobenzenesulfonyl chloride with N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)amine, followed by the addition of a base, such as potassium carbonate, to form the final product. The synthesis of 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been optimized to improve yield and purity, making it a viable candidate for further development.

Applications De Recherche Scientifique

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have demonstrated that 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. In vivo studies have shown that 4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide reduces tumor growth in mouse models of CLL and NHL, and enhances the efficacy of other anti-cancer agents.

Propriétés

Nom du produit

4-Chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Formule moléculaire

C18H25ClN2O4S

Poids moléculaire

400.9 g/mol

Nom IUPAC

4-chloro-N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C18H25ClN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h6-9,16H,1-5,10-14H2

Clé InChI

XJKZAKFTINWYJT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canonique

C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.